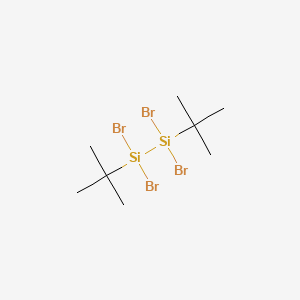
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane is a chemical compound with the molecular formula C12H28Br4Si2. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields of chemistry and industry. This compound is characterized by the presence of four bromine atoms and two tert-butyl groups attached to a disilane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane typically involves the bromination of 1,2-di-tert-butyldisilane. The reaction is carried out using bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4). The reaction conditions usually require a controlled temperature to ensure the selective bromination of the disilane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The bromination reaction is monitored to prevent over-bromination and to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form 1,2-di-tert-butyldisilane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of disiloxanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Major Products Formed
Substitution: Formation of hydroxylated or alkoxylated disilanes.
Reduction: Formation of 1,2-di-tert-butyldisilane.
Oxidation: Formation of disiloxanes.
Scientific Research Applications
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms involving silicon compounds.
Biology: Investigated for its potential use in biological systems, particularly in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane involves the interaction of its bromine atoms with various nucleophiles or reducing agents. The molecular targets include nucleophilic sites on other molecules, leading to substitution or reduction reactions. The pathways involved in these reactions are typically governed by the electronic and steric effects of the tert-butyl groups and the disilane backbone.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrabromoethane: Similar in terms of bromine content but lacks the silicon backbone.
1,2-Dibromo-1,1,2,2-tetramethyldisilane: Similar silicon backbone but with fewer bromine atoms.
1,1,2,2-Tetrachlorodisilane: Similar silicon backbone but with chlorine atoms instead of bromine.
Uniqueness
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane is unique due to the presence of both tert-butyl groups and bromine atoms on a disilane backbone. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
155166-08-8 |
|---|---|
Molecular Formula |
C8H18Br4Si2 |
Molecular Weight |
490.01 g/mol |
IUPAC Name |
dibromo-tert-butyl-[dibromo(tert-butyl)silyl]silane |
InChI |
InChI=1S/C8H18Br4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3 |
InChI Key |
HQSCRVRUAIJFGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]([Si](C(C)(C)C)(Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




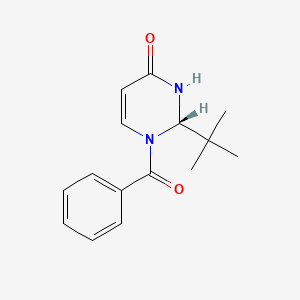

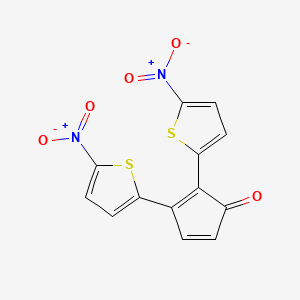
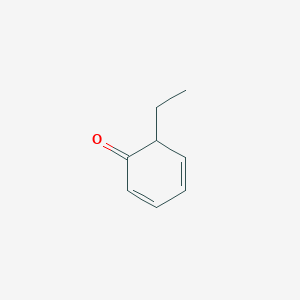
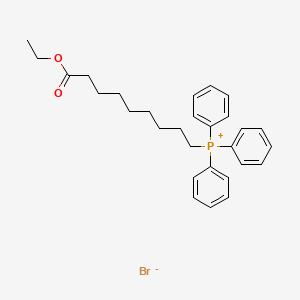
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
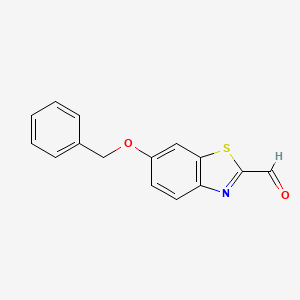

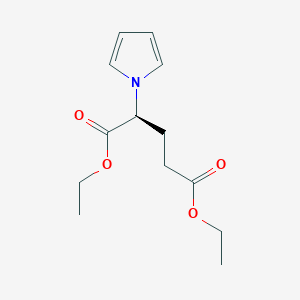
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
